2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid
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Overview
Description
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is a compound that belongs to the class of pyrimidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves the reaction of 4-oxo-6-phenyl-1,4-dihydropyrimidine-2-thiol with a suitable propanoic acid derivative. One common method involves the use of ethyl 2-bromoacetate as a starting material, which reacts with 4-oxo-6-phenyl-1,4-dihydropyrimidine-2-thiol in the presence of a base such as potassium carbonate in ethanol . The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-6-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
- 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio]acetic acid
- 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio]butanoic acid
Uniqueness
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is unique due to its specific structural features, such as the presence of a phenyl group and a propanoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(12(17)18)19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIRVCXXIYVOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=O)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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